molecular formula C12H13N3O2 B5338341 N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide

N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide

Cat. No.: B5338341
M. Wt: 231.25 g/mol
InChI Key: AYDHIFDBAZYBEL-UHFFFAOYSA-N
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Description

N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a phenyl group attached to the oxadiazole ring and an acetamide group linked through a methyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazides with carbon disulfide and potassium hydroxide in ethanol, followed by cyclization to form the oxadiazole ring . The reaction conditions often require refluxing the mixture until the evolution of hydrogen sulfide ceases .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The phenyl group or the oxadiazole ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups into the molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide is unique due to its specific structural features, such as the presence of both a phenyl group and an acetamide group. This combination of functional groups imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-9(16)15(2)8-11-13-12(14-17-11)10-6-4-3-5-7-10/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYDHIFDBAZYBEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)CC1=NC(=NO1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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